Boc-L-valine

Catalog No.
S750047
CAS No.
13734-41-3
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-valine

CAS Number

13734-41-3

Product Name

Boc-L-valine

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

SZXBQTSZISFIAO-ZETCQYMHSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-L-valine;13734-41-3;Boc-Val-OH;N-(tert-Butoxycarbonyl)-L-valine;(S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoicacid;N-Boc-L-valine;(S)-2-(Boc-amino)-3-methylbutyricacid;tert-Butoxycarbonylvaline;N-tert-Butoxycarbonyl-L-valine;N-tert-Butoxycarbonylvaline;tert-Butoxycarbonyl-L-valine;n-(tert-butoxycarbonyl)-l-valin;N-tert-Butyloxycarbonyl-L-valine;SZXBQTSZISFIAO-ZETCQYMHSA-N;MFCD00065605;SBB028543;Boc-L-Val-OH;(TERT-BUTOXYCARBONYL)-L-VALINE;(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoicacid;N-((1,1-Dimethylethoxy)carbonyl)-L-valine;N-[(1,1-Dimethylethoxy)carbonyl]-L-valine;L-Valine,N-[(1,1-dimethylethoxy)carbonyl]-;L-Valine,N-((1,1-dimethylethoxy)carbonyl)-;N-alpha-t-BOC-L-VALINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-methylbutanoicacid

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Protection of the Amino Terminus:

  • The Boc group (tert-Butoxycarbonyl) in Boc-L-valine acts as a protecting group for the amino terminus (N-terminus) of the amino acid. This prevents unwanted reactions during peptide chain elongation.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-L-valine is a popular choice for solid-phase peptide synthesis, a widely used technique for creating peptides in a controlled manner. The Boc group ensures the selective formation of peptide bonds between desired amino acids.
  • Boc-L-valine allows for the incorporation of the essential amino acid L-valine into peptide sequences. Valine plays a crucial role in protein structure and function.

Synthesis of Isotope-Labeled Peptides:

  • Isotope-labeled Boc-L-valine can be used to create peptides with specific isotopes incorporated into their structure. These isotopically labeled peptides are valuable tools for studying protein-protein interactions and protein function using techniques like mass spectrometry.

Research on Peptide-Based Therapeutics:

  • Boc-L-valine finds application in the development of novel peptide-based drugs. The ability to precisely control the sequence of amino acids in peptides using Boc-L-valine allows for the creation of molecules with targeted therapeutic properties.

N-tert-butoxycarbonyl-L-valine, commonly known as Boc-L-valine, is a derivative of the amino acid L-valine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of L-valine. This compound appears as a white crystalline powder and has the molecular formula C₁₀H₁₉NO₄, with a molecular weight of 201.26 g/mol . Boc-L-valine is primarily utilized in organic synthesis, particularly in the field of peptide chemistry, where it acts as a protecting group for amino acids during peptide bond formation.

Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amino group. This is crucial for subsequent reactions involving the amino functionality .
  • Peptide Synthesis: Boc-L-valine is widely employed in solid-phase peptide synthesis, where it serves as a protected amino acid that can be sequentially added to growing peptide chains .
  • Catalytic Reactions: It has been used in asymmetric catalysis, such as in the development of rhodium(I) catalysts for arylation reactions, enhancing selectivity and yield in chemical transformations .

Several methods exist for synthesizing Boc-L-valine:

  • Direct Protection: L-valine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to introduce the Boc protecting group. This method is straightforward and yields high purity products .
  • Solid-Phase Synthesis: In peptide synthesis contexts, Boc-L-valine can be incorporated into growing peptide chains using solid-phase techniques, allowing for efficient purification and yield optimization.
  • Alternative Protecting Strategies: Other methods may involve using different protecting groups that can later be converted to the Boc group or removed under specific conditions tailored to the desired synthetic pathway .

Boc-L-valine finds applications primarily in:

  • Peptide Synthesis: As a building block in solid-phase synthesis protocols.
  • Medicinal Chemistry: In the design and synthesis of peptide-based drugs and biologically active compounds.
  • Research: Used in studies focused on protein engineering and modification due to its role as a versatile amino acid derivative.

Research on Boc-L-valine often focuses on its interactions within catalytic systems or biological contexts. For example, studies have demonstrated its utility in enhancing selectivity in asymmetric catalysis through its incorporation into ligand frameworks . Additionally, its structural properties allow it to influence binding interactions when incorporated into peptides designed to interact with specific biological targets.

Boc-L-valine is part of a broader class of Boc-protected amino acids. Here are several similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-tert-butoxycarbonyl-L-alanineSimilar protective group; different side chainMore hydrophilic due to smaller side chain
N-tert-butoxycarbonyl-L-leucineLarger side chain with additional methyl groupsHigher hydrophobicity, affecting peptide behavior
N-tert-butoxycarbonyl-L-isoleucineBranched side chain similar to valineUnique stereochemistry influencing interactions
N-tert-butoxycarbonyl-D-valineEnantiomer of Boc-L-valineDifferent biological activity due to chirality

Boc-L-valine stands out due to its specific branched-chain structure and its effectiveness as a building block in peptide synthesis compared to other similar compounds.

XLogP3

1.5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13734-41-3

Wikipedia

Boc-L-Valine

General Manufacturing Information

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

Explore Compound Types